molecular formula C14H13NO3 B2963623 N-(2-hydroxyphenyl)-4-methoxybenzamide CAS No. 114331-87-2

N-(2-hydroxyphenyl)-4-methoxybenzamide

Cat. No. B2963623
CAS RN: 114331-87-2
M. Wt: 243.262
InChI Key: STBOLXGFDRQSBN-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-methoxybenzamide, also known as HMB or HMB-45, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

N-(2-hydroxyphenyl)-4-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. A study detailed the preparation and characterization of this compound, including its molecular structure determined by X-ray diffraction and DFT calculations. The research highlighted the influence of intermolecular interactions like dimerization and crystal packing on the molecular geometry of the compound (Karabulut et al., 2014).

Electrochemical Properties and Antioxidant Activity

Research has also focused on the electrochemical properties of amino-substituted benzamide derivatives, including N-(2-hydroxyphenyl)-4-methoxybenzamide. These compounds have been noted for their capacity to act as antioxidants, scavenging free radicals. A study explored the electrochemical oxidation mechanisms of these derivatives to understand their free radical scavenging activity (Jovanović et al., 2020).

Antiviral Activity

A series of N-phenylbenzamide derivatives, including similar compounds, were synthesized and evaluated for their antiviral activities against Enterovirus 71. Among these, certain derivatives showed promise as lead compounds for developing anti-EV 71 drugs due to their low cytotoxicity and effective inhibition at low micromolar concentrations (Ji et al., 2013).

Applications in Biosensing

N-(2-hydroxyphenyl)-4-methoxybenzamide and related compounds have been used in developing high-sensitive biosensors. For instance, a study describes the use of a novel modified electrode incorporating such compounds for the electrocatalytic determination of substances like glutathione and piroxicam. This application demonstrates the potential of these compounds in analytical chemistry and biosensing technologies (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBOLXGFDRQSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-4-methoxybenzamide

Synthesis routes and methods

Procedure details

A solution of N-[2-(4-methoxybenzoyloxy)phenyl]-4-methoxybenzamide (3.0 g, 8.0 mmol) in methanol (50 mL) was treated with 5 N aqueous sodium hydroxide (4.78 mL) at room temperature for 16 h. The solution was concentrated to one-half volume in vacuo, 5 N aqueous sodium hydroxide was added, and the resulting mixture stirred for an additional 16 h. The mixture was concentrated in vacuo and acidified with dilute hydrochloric acid. The resulting precipitate was collected by filtration, dissolved in ethyl acetate, and extracted with saturated aqueous potassium carbonate solution. The aquous layer was acidified with dilute hydrochloric acid and extrated with ethyl acetate. The organic layer was dried (magnesium sulfate), filtered, and concentrated in vacuo to provide 1.75 g (90%) the title product as a crystalline solid.
Name
N-[2-(4-methoxybenzoyloxy)phenyl]-4-methoxybenzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

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